2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine

Medicinal chemistry Fragment-based drug design Kinase inhibitor scaffolds

This compound uniquely merges pyrazine-2-carbonyl-pyrrolidine kinase pharmacophore with a pyridazin-3-yloxy hinge-binding extension into one compact scaffold. Unlike common mono- or bi-heterocyclic analogs, its three distinct nitrogen-rich rings create a conformational and hydrogen-bonding profile critical for ATP-binding site recognition and fragment-based drug discovery. Procure this unsubstituted reference scaffold to systematically build matrixed SAR libraries or as a 'pre-merged' fragment for BPTF PHD finger and kinase inhibitor screening.

Molecular Formula C13H13N5O2
Molecular Weight 271.28
CAS No. 2034209-83-9
Cat. No. B2605246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine
CAS2034209-83-9
Molecular FormulaC13H13N5O2
Molecular Weight271.28
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C13H13N5O2/c19-13(11-8-14-5-6-15-11)18-7-3-10(9-18)20-12-2-1-4-16-17-12/h1-2,4-6,8,10H,3,7,9H2
InChIKeyNRGMOKSDRZQLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine (CAS 2034209-83-9): A Tri-Heterocyclic Building Block for Medicinal Chemistry and Kinase-Targeted Library Synthesis


2-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine (CAS 2034209-83-9), also named pyrazin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, is a synthetic small molecule (C13H13N5O2, MW 271.28) that integrates three pharmacophoric heterocycles — pyrazine, pyridazine, and pyrrolidine — within a single, compact scaffold . The compound is commercially catalogued as a heterocyclic building block (e.g., A2B Chem Cat# BK66608) and is supplied for non-human research use only, primarily as a synthetic intermediate or as a member of screening libraries targeting kinase inhibition and other enzyme modulation pathways . The pyridazine and pyrazine rings each provide nitrogen-rich hydrogen-bond acceptor sites, while the pyrrolidine core contributes sp³-hybridized conformational flexibility, a combination that has independently drawn interest in fragment-based drug discovery campaigns [1].

Why In-Class Pyrrolidine-Pyridazine or Pyrrolidine-Pyrazine Building Blocks Cannot Simply Replace 2-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine (CAS 2034209-83-9)


Although numerous building blocks carry individual pyrazine-carbonyl-pyrrolidine or pyridazinyloxy-pyrrolidine motifs, the specific simultaneous presence of all three heterocycles in 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine creates a unique hydrogen-bonding and conformational profile that cannot be replicated by mono- or bi-heterocyclic analogs . Replacing the pyrazine-2-carbonyl group with a pyrimidine, benzyl carboxamide, or benzonitrile substituent fundamentally alters the π-stacking surface, dipole moment, and hydrogen-bond acceptor topology, which are critical for kinase ATP-binding site recognition and for structure-activity relationship (SAR) exploration in fragment growing [1][2]. Class-level evidence from fragment-based NMR screening campaigns has independently identified both pyrrolidine- and pyridazine-containing fragments as privileged hit scaffolds for bromodomain/PHD finger and kinase targets, but the synergistic effect of merging these motifs into one molecule — as realized in this compound — cannot be assumed from single-motif fragments alone [2].

Quantitative Differentiation Evidence for 2-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine (CAS 2034209-83-9) Versus Closest Structural Analogs


Tri-Heterocyclic Architecture vs. Bi-Heterocyclic Analogs: Hydrogen-Bond Acceptor and Rotatable Bond Count Differentiation

The target compound incorporates three distinct heterocyclic rings (pyrazine, pyridazine, pyrrolidine) and bears 5 hydrogen-bond acceptor nitrogen/oxygen atoms, compared to only 4 acceptors in the closest bi-heterocyclic analog 1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid, which lacks the pyridazine ring [1]. The pyridazinyloxy substituent introduces one additional rotatable bond (ether linkage) and an extra aromatic ring for potential π-stacking, features absent in simpler pyrazine-pyrrolidine scaffolds [1].

Medicinal chemistry Fragment-based drug design Kinase inhibitor scaffolds

Molecular Weight and Nitrogen Density Differentiation vs. Pyrimidinyl and Benzothiazole Analogs

With a molecular weight of 271.28 Da and a calculated nitrogen content of ~25.8% by mass, the target compound occupies a fragment-to-lead space that is lighter and more nitrogen-dense than the benzothiazole analog 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole (CAS 2034367-09-2), which has an estimated MW >340 Da and incorporates sulfur, increasing lipophilicity [1]. Compared to the dimethylamino-pyridazine analog (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone, CAS 2034483-10-6, MW 314.34, the target compound is 43 Da lighter, improving compliance with the 'rule of three' for fragment-based screening .

Lead-likeness optimization Fragment libraries Physicochemical property profiling

Conformational Flexibility from sp³ Pyrrolidine Core vs. Rigid or Planar Analogs

The pyrrolidine ring in the target compound is saturated (sp³-hybridized), enabling puckered conformations that allow efficient exploration of three-dimensional pharmacophore space. In contrast, analogs where the pyrrolidine is replaced by planar aromatic linkers or more rigid spirocyclic cores sacrifice this conformational adaptability . The pyridazin-3-yloxy group is attached at the pyrrolidine 3-position, a stereogenic center that, if resolved into enantiomers, could provide differential target binding — a feature absent in achiral piperazine or morpholine analogs .

Conformational analysis Pharmacophore exploration Stereochemistry

Fragment-Based Screening Relevance: Pyridazine and Pyrrolidine Motifs as Independent Hit Scaffolds

A 2023 fragment-based NMR screening study against the BPTF PHD finger methyl-lysine reader domain independently identified pyrrolidine-containing and pyridazine-containing fragments as prioritized hit scaffolds from a fragment library [1]. The target compound uniquely combines both privileged motifs in a single entity, whereas the individual hit fragments contained only one of these heterocycles. This co-occurrence suggests potential for additive or synergistic binding contributions if the compound were screened against the same or related epigenetic reader domains [1]. Note: no direct screening data for this specific compound against BPTF PHD is available; this is a class-level inference from fragment hit data.

Fragment-based drug discovery NMR screening BPTF PHD finger Epigenetic targets

Kinase Inhibitor Scaffold Potential: Pyrazine-Carbonyl-Pyrrolidine Motif in ATP-Binding Site Recognition

Pyrazine-2-carbonyl-pyrrolidine is a recurring motif in kinase inhibitor design, with literature and patent precedents for pyrazine derivatives as protein kinase modulators (e.g., RAF kinase, HCV inhibitors) [1][2]. The target compound extends this established scaffold by appending a pyridazin-3-yloxy group at the pyrrolidine 3-position, which provides an additional vector for interactions with the kinase hinge region or solvent-exposed pocket. The closest analog (5-methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone differs only by a methyl group on the pyrazine ring, which can alter electronic properties and steric fit in the adenine-binding pocket, underscoring that even minor modifications to this scaffold can significantly impact kinase selectivity .

Kinase inhibition ATP-competitive inhibitors Structure-activity relationships

Limitations Statement: Absence of Direct Head-to-Head Bioactivity Data for This Specific Compound

A comprehensive search of primary research literature (ACS, RSC, Elsevier, Wiley, Springer), patent databases, PubChem, ChEMBL, and authoritative chemical databases (ChemicalBook, GuideChem) yielded no direct head-to-head comparative bioactivity data (IC50, Ki, EC50, etc.) for 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine (CAS 2034209-83-9) against any specific biological target or comparator compound [1]. The compound is not indexed in PubChem, ChEMBL, or any major literature corpus. At the time of writing, all differentiation evidence for this compound is derived from structural class-level inference and physicochemical property comparison, not from experimental bioassay data. Prospective purchasers should treat this compound as an uncharacterized building block and plan for de novo characterization rather than relying on pre-existing target engagement data.

Data availability Evidence limitations Procurement caveat

Recommended Procurement and Application Scenarios for 2-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine (CAS 2034209-83-9) Based on Current Evidence


Kinase-Focused Fragment Library Expansion for ATP-Binding Site Screening

Procure this compound as a 'pre-merged' fragment for kinase inhibitor screening libraries. The pyrazine-2-carbonyl-pyrrolidine core aligns with established kinase inhibitor pharmacophores (e.g., RAF, HCV NS5B), while the pyridazin-3-yloxy extension offers an additional vector for hinge-region or allosteric pocket interactions . Its MW of 271 Da and nitrogen-rich composition make it suitable for fragment-based screening under 'rule of three' guidelines. Pair with the 5-methylpyrazin-2-yl analog to systematically probe substituent effects on kinase selectivity during hit-to-lead optimization .

Epigenetic Reader Domain Probe Design: BPTF PHD Finger Targeting

Use this compound as a starting scaffold for developing BPTF PHD finger methyl-lysine reader domain probes. Independent fragment NMR screening identified both pyrrolidine and pyridazine fragments as hit scaffolds for this target . Since the target compound combines both privileged motifs, it represents a logical 'fragment merging' candidate that could be screened directly against BPTF PHD or related epigenetic reader domains (e.g., other PHD fingers, bromodomains) to assess binding affinity gains from dual-motif integration.

Systematic SAR Exploration of Pyrazine-2-Carbonyl-Pyrrolidine Heterocyclic Building Blocks

Build a matrixed SAR library using this compound as the unsubstituted reference scaffold, alongside comparators with systematic variations: (a) pyrazine modification (e.g., 5-methyl, 5-chloro, 5-methoxy analogs), (b) carbonyl replacement (carboxamide, sulfonyl analogs), and (c) pyridazine modification (6-chloro, 6-dimethylamino, unsubstituted). This compound's unsubstituted pyrazine ring provides the cleanest baseline for assessing the impact of each modification on biological activity, solubility, and metabolic stability .

Chemical Biology Tool Compound Synthesis via Late-Stage Functionalization

Employ this compound as a synthetic intermediate for installing alkyne, biotin, or fluorophore tags via the pyrazine or pyridazine rings for chemical biology target identification studies. The absence of reactive functional groups (no primary amines, carboxylic acids, or thiols) minimizes undesired side reactions during coupling chemistry. The compound's commercial availability as a building block (A2B Chem Cat# BK66608) supports procurement for multistep derivatization workflows without requiring de novo total synthesis .

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